molecular formula C11H8Cl2O B1620519 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one CAS No. 7316-61-2

2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one

Cat. No.: B1620519
CAS No.: 7316-61-2
M. Wt: 227.08 g/mol
InChI Key: KAGZBEUEDMPZCQ-UHFFFAOYSA-N
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Description

“2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one” is a synthetic organic compound with a complex fused ring system. It has a linear formula of C11H8Cl2O and a molecular weight of 227.092 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 227.092 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthesis of Derivatives

    This compound is used as a starting material for synthesizing other complex organic compounds. For instance, it has been employed in the synthesis of 3a,8a-dihydrocyclopent[a]inden-3(8H)-one through ketone transposition and introduction of a double bond, with its photochemical behavior also being examined (Sugihara, Sugimura, & Murata, 1983).

  • Formation of Adducts

    It has been used to form various adducts through reactions with other compounds. For example, dichloroketen reacted with 6,6-diphenylfulvene and 8,8-diphenylbenzofulvene to form crystalline cycloadducts, including a derivative of this compound (Harmon, Barta, Gupta, & Slomp, 1971).

Applications in Organic Electronics

  • Semiconductor Research: Novel chlorinated cyclobuta derivatives, including those related to this compound, have been synthesized and investigated for use in organic thin film transistors. These materials exhibit potential as n-type semiconductors (Yang, Liu, Xu, & Miao, 2015).

Quantum Mechanical Studies

  • Quantum Mechanical Tunneling Studies: This compound has been part of studies focusing on quantum mechanical tunneling in organic chemical reactions, illustrating how quantum effects can influence reaction outcomes (Karmakar & Datta, 2017).

Photochemical Reactions

  • Photochemical Reaction Studies: Photochemical reactions involving derivatives of this compound have been explored, contributing to the understanding of charge-transfer contributions and exciplex reactivities in aromatic compounds (Pac, Ohtsuki, Shiota, Yanagida, & Sakurai, 1986).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

2,2-dichloro-7,7a-dihydro-2aH-cyclobuta[a]inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O/c12-11(13)9-7-4-2-1-3-6(7)5-8(9)10(11)14/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGZBEUEDMPZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)C(C2=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380225
Record name 2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7316-61-2
Record name 2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobut(a)inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Reactant of Route 2
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Reactant of Route 3
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Reactant of Route 4
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Reactant of Route 5
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Reactant of Route 6
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one

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